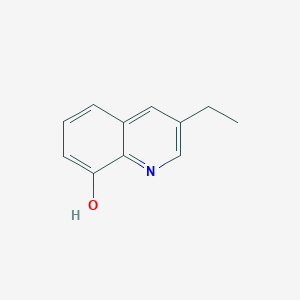

8-Quinolinol, 3-ethyl-

Description

8-Quinolinol (8-hydroxyquinoline) is a well-known chelating agent and bioactive compound with applications in medicinal chemistry, metallurgy, and analytical chemistry . The ethyl-substituted derivative, 3-ethyl-8-quinolinol (3-ethyl-8-hydroxyquinoline), introduces an alkyl group at the 3-position of the quinoline ring. This modification alters the molecule’s electronic properties, lipophilicity, and steric profile compared to the parent compound.

Propriétés

IUPAC Name |

3-ethylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-8-6-9-4-3-5-10(13)11(9)12-7-8/h3-7,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOHTKIAQIBFIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074118 | |

| Record name | 8-Quinolinol, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111470-98-5 | |

| Record name | 8-Quinolinol, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111470985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinol, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 8-Quinolinol, 3-ethyl- can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration . Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as microwave-assisted synthesis and ultrasound irradiation . Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity.

Analyse Des Réactions Chimiques

8-Quinolinol, 3-ethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 4-positions.

Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are valuable in drug development.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of substituted quinoline compounds.

Applications De Recherche Scientifique

8-Quinolinol, 3-ethyl- has numerous applications in scientific research:

Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 8-Quinolinol, 3-ethyl- involves its interaction with various molecular targets. It acts as a bidentate chelator, binding to metal ions that are critical enzyme cofactors . This chelation can inhibit the activity of enzymes that require metal ions for their function. Additionally, the compound may interfere with nucleic acid synthesis and other cellular processes, contributing to its antimicrobial and antiviral effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Effects

- 3-Ethyl vs. Halogen Substituents: 5-Chloro-8-quinolinol and 5-iodo-8-quinolinol exhibit enhanced antibacterial activity compared to unsubstituted 8-quinolinol due to electron-withdrawing effects, which increase acidity of the hydroxyl group and improve metal chelation . 5,7-Dibromo-8-quinolinol shows reduced antifungal activity compared to 8-quinolinol, highlighting that bulky substituents may hinder interactions with microbial targets .

Antimicrobial Activity

- Antibacterial Index: 8-Quinolinol (baseline index = 11) is outperformed by 5-chloro-8-quinolinol (index = 15) and 5-iodo-8-quinolinol (index = 18) . 3,7-Dichloro-8-quinolinol shows moderate activity, but steric bulk may limit efficacy . Prediction for 3-ethyl-8-quinolinol: Increased lipophilicity from the ethyl group could enhance penetration into bacterial membranes, though reduced acidity might lower metal chelation efficiency.

- Antifungal Activity: 8-Quinolinol has an antifungal spectrum index of 55, while 5,7-dibromo-8-quinolinol scores 48, indicating that smaller substituents are preferable .

Metal Chelation and Redox Properties

- Copper Chelates: Chelates of 8-quinolinolium salicylate and 5'-chlorosalicylate exhibit superior antibacterial activity compared to unmodified 8-quinolinol, emphasizing the role of aromatic hydroxycarboxylic acid partners . Prediction for 3-ethyl-8-quinolinol: The ethyl group may stabilize metal complexes through hydrophobic interactions but could reduce binding affinity compared to halogenated analogs.

- Redox Behavior: 8-Quinolinol acts as an antioxidant by chelating iron and scavenging reactive oxygen species (ROS). Substituted derivatives like 5-chloro-8-quinolinol show altered redox profiles due to electronic effects .

Activité Biologique

8-Quinolinol, 3-ethyl- (CAS No. 111470-98-5) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article explores the biological activity of 8-Quinolinol, 3-ethyl-, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by recent research findings and case studies.

8-Quinolinol, 3-ethyl- features a quinoline ring structure with an ethyl group at the third position. This modification enhances its solubility and biological activity compared to other derivatives. The compound exhibits chelation properties, allowing it to bind metal ions, which is crucial for its biological effects.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of 8-Quinolinol, 3-ethyl-.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various quinoline derivatives against multiple bacterial strains. The results indicated that 8-Quinolinol, 3-ethyl- exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus spp. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 8-Quinolinol, 3-ethyl- | Staphylococcus aureus | 22 |

| Klebsiella pneumoniae | 25 | |

| Control (Standard Drug) | 27 |

Anticancer Activity

The anticancer properties of 8-Quinolinol, 3-ethyl- have been explored in several studies. The compound has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings

A recent study evaluated the cytotoxic effects of 8-Quinolinol, 3-ethyl- on human cancer cell lines. The compound demonstrated a dose-dependent cytotoxic effect with IC50 values indicating effective cell growth inhibition.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

Neuroprotective Effects

The neuroprotective effects of quinoline derivatives are attributed to their ability to chelate metal ions and inhibit oxidative stress.

Research indicates that 8-Quinolinol, 3-ethyl- can effectively chelate copper and zinc ions, which are implicated in neurodegenerative diseases like Alzheimer's. By reducing metal ion accumulation in neuronal cells, it may help mitigate neurotoxicity.

Case Study: Neuroprotection in Alzheimer's Model

In an in vitro model of Alzheimer’s disease, treatment with 8-Quinolinol, 3-ethyl- resulted in a significant reduction in amyloid-beta aggregation and improved neuronal viability.

Summary of Biological Activities

The biological activities of 8-Quinolinol, 3-ethyl-, summarized below:

| Activity Type | Effectiveness |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria |

| Anticancer | Cytotoxic to cancer cell lines |

| Neuroprotective | Chelates metal ions; reduces neurotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.